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Compound of Interest

(S)-3-((tert-
Compound Name: Butoxycarbonyl)amino)-3-(o-
tolyl)propanoic acid
Cat. No.: B1336542
\ J

| have completed the initial search for information on the use of (S)-Boc-3-(o-tolyl)-B-alanine in
foldamer design. The search results provide a good general overview of foldamers, including
those based on (3-amino acids, their synthesis, structural characteristics (like helices), and
applications in drug discovery. However, the search did not yield specific information,
guantitative data, or detailed experimental protocols for foldamers incorporating the exact
molecule of interest, (S)-Boc-3-(o-tolyl)-B-alanine. The results are more general to 3-alanine
and other 3-amino acids.

Therefore, | need to adjust the plan to proceed with the available information and create a more
general but still relevant application note. The core requirements of data presentation,
experimental protocols, and visualizations can be addressed by using representative examples
from the broader field of B-amino acid foldamers, while clearly stating that specific data for the
o-tolyl variant is not available in the provided search results.

Updated plan:

o Synthesize the gathered general information on (3-amino acid foldamers to create a detailed
application note.

» Structure the application note to cover the principles of foldamer design using -amino acids,
general synthesis strategies, and methods for structural characterization.
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o Create a table summarizing typical quantitative data for 3-amino acid foldamers (e.g., helical
parameters, stability data) based on the search results, with a clear disclaimer that this is
representative data and not specific to (S)-Boc-3-(o-tolyl)-B-alanine.

o Develop a general experimental protocol for the synthesis and characterization of a 3-
peptide foldamer using Boc-protected B-amino acids, based on the methodologies described
in the search results.

o Create a Graphviz diagram illustrating a general workflow for foldamer synthesis and
analysis.

o Create a second Graphviz diagram to represent a common helical structure found in (3-
peptide foldamers, such as the 14-helix, as described in the search results.

o Write the final response, ensuring all mandatory elements are included and properly
formatted, and clearly state the lack of specific data for the requested molecule while
providing valuable general context.l have gathered some general information on 3-amino
acid foldamers, solid-phase peptide synthesis using Boc protection, and structural analysis
techniques like NMR and CD spectroscopy. However, | still lack specific experimental data
and protocols for foldamers containing (S)-Boc-3-(o-tolyl)-B-alanine. The current search
results offer a good foundation on the broader topic but do not provide the specific
guantitative data needed to create the detailed application notes as originally envisioned.

Therefore, | will proceed with the updated plan to create a more general application note. | will
use the information | have to describe the principles and general methodologies, and | will
create representative tables and diagrams. | will make sure to explicitly state that the provided
data and protocols are illustrative examples for 3-peptide foldamers in general, due to the
absence of specific information for the requested compound in the search results.

I will now proceed with synthesizing the gathered information into the final response, including
the creation of tables and Graphviz diagrams. | will not perform any further searches as the
existing results provide enough general context to fulfill the adjusted plan.

Final Answer:### Application Notes and Protocols for (S)-Boc-3-(o-tolyl)-B-alanine in Foldamer
Design

For Researchers, Scientists, and Drug Development Professionals
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These application notes provide a comprehensive overview of the use of 3-amino acids, with a
focus on (S)-Boc-3-(o-tolyl)-B-alanine, in the design and synthesis of foldamers. While specific
guantitative data and detailed protocols for foldamers incorporating (S)-Boc-3-(o-tolyl)-3-
alanine are not extensively available in the current literature, this document outlines the general
principles, synthesis strategies, and characterization techniques applicable to this class of
compounds. The protocols and data presented are representative of 3-peptide foldamers and
serve as a guide for researchers entering this field.

Introduction to 3-Amino Acid Foldamers

Foldamers are synthetic oligomers that adopt well-defined three-dimensional structures,
mimicking the secondary structures of proteins such as helices and sheets.[1] B-peptides,
which are oligomers of 3-amino acids, are a prominent class of foldamers that have garnered
significant interest due to their proteolytic stability and diverse structural possibilities.[2][3] The
incorporation of an additional carbon atom in the backbone of 3-amino acids, compared to their
a-amino acid counterparts, leads to a variety of stable helical and extended conformations.[3]

The substitution pattern on the 3-amino acid backbone and side chain plays a crucial role in
determining the resulting secondary structure. Aryl-substituted 3-amino acids, such as (S)-Boc-
3-(o-tolyl)-B-alanine, are of particular interest as the aryl group can engage in Tt-1t stacking
interactions, potentially stabilizing specific folded conformations and providing a means for
molecular recognition.[1][2]

Foldamer Design Principles with (S)-Boc-3-(o-tolyl)-
B-alanine

The design of foldamers using (S)-Boc-3-(o-tolyl)-B-alanine involves considering several factors
to promote the formation of desired secondary structures:

o Helical Structures: B-peptides are known to form various helical structures, with the 14-helix
being one of the most common for B3-peptides.[1] The stability of these helices can be
influenced by factors such as side-chain branching and macrodipole stabilization.[4] The o-
tolyl group in (S)-Boc-3-(o-tolyl)-B-alanine could influence helical propensity through steric
interactions and potential aromatic interactions.
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e Sheet Structures: Alternating stereochemistry or specific substitution patterns can lead to the
formation of 3-sheet-like structures.[2] The planar nature of the tolyl group might favor sheet
formation through intermolecular aromatic stacking.

» Mixed a/[3-Peptides: Incorporating (S)-3-(o-tolyl)-B-alanine into sequences with a-amino
acids can generate novel helical structures and provides a versatile approach to mimic
protein secondary structures.[5]

Synthesis of B-Peptide Foldamers

The synthesis of foldamers incorporating (S)-Boc-3-(o-tolyl)-3-alanine can be achieved using
standard solid-phase peptide synthesis (SPPS) techniques. The Boc (tert-butyloxycarbonyl)
protecting group is commonly used for the N-terminus and is removed under moderately acidic
conditions.[6]

Workflow for Solid-Phase Synthesis of a 3-Peptide Foldamer:
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Start with solid support (e.g., MBHA resin)

l

Couple Boc-protected C-terminal -amino acid

:

Wash resin

:

Boc Deprotection (e.g., 50% TFA in DCM)

:

Neutralization (e.g., 10% DIEA in DCM)

l

Wash resin

l

Couple next Boc-protected 3-amino acid
((S)-Boc-3-(o-tolyl)-B-alanine)

;

Wash resin

:

Repeat cycle of deprotection, neutralization, coupling, and washing

:

Cleave peptide from resin and remove side-chain protecting groups (e.g., HF)

l

Purify the foldamer (e.g., HPLC)

:

Characterize the foldamer (e.g., Mass Spec, NMR, CD)
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Figure 1: General workflow for the solid-phase synthesis of a 3-peptide foldamer using Boc
chemistry.

Experimental Protocols

Protocol 4.1: General Solid-Phase Synthesis of a Hexa-[3-peptide

This protocol describes a general procedure for the manual synthesis of a hexa-f3-peptide on a
0.1 mmol scale using Boc-protected [3-amino acids.

Materials:

MBHA (4-methylbenzhydrylamine) resin (0.5-1.0 mmol/g loading)
e Boc-protected -amino acids (including (S)-Boc-3-(o-tolyl)-B-alanine)
¢ N,N'-Diisopropylcarbodiimide (DIC)

e 1-Hydroxybenzotriazole (HOBLt)

e N,N-Diisopropylethylamine (DIEA)

 Trifluoroacetic acid (TFA)

¢ Dichloromethane (DCM)

e N,N-Dimethylformamide (DMF)

e Methanol (MeOH)

e Anhydrous Hydrogen Fluoride (HF)

¢ Anisole (scavenger)

Procedure:

o Resin Swelling: Swell 100 mg of MBHA resin in DCM for 30 minutes in a peptide synthesis
vessel.
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First Amino Acid Coupling:

o Dissolve 0.3 mmol of the C-terminal Boc-f3-amino acid, 0.3 mmol of HOBt, and 0.3 mmol
of DIC in DMF.

o Add the coupling solution to the resin and shake for 2 hours.

o Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

Boc Deprotection:

o Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.
o Wash the resin with DCM (3x).

Neutralization:

o Add a solution of 10% DIEA in DCM to the resin and shake for 10 minutes.
o Wash the resin with DCM (3x).

Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent 3-amino acid in
the sequence.

Cleavage and Deprotection:

o Dry the resin under vacuum.

o Treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour.
o Evaporate the HF and precipitate the peptide with cold diethyl ether.

Purification and Characterization:

[¢]

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

[¢]

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

[e]

Confirm the identity and purity of the foldamer by mass spectrometry and analytical HPLC.
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Protocol 4.2: Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of foldamers in
solution.

Procedure:

o Prepare a stock solution of the purified foldamer in a suitable solvent (e.g., methanol or a
buffered aqueous solution) at a concentration of approximately 1 mg/mL.

o Prepare a series of dilutions to the desired concentrations (e.g., 10-100 uM).

» Record the CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a 1
mm path length quartz cuvette.

e A characteristic minimum around 214 nm is indicative of a 14-helical conformation in 3-
peptides.[7] A shift in this minimum can indicate helix-bundle formation.[7]

Protocol 4.3: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and
dynamics of foldamers.

Procedure:
e Dissolve 1-5 mg of the purified foldamer in a deuterated solvent (e.g., CD3OH or CDCIs).

e Acquire one-dimensional (*H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR
spectra.

e Analyze the chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE)
correlations to determine the solution conformation. For helical structures, characteristic
short- and medium-range NOEs are expected.

Quantitative Data Summary

The following table summarizes representative data for B-peptide foldamers. Note that this data
is not specific to foldamers containing (S)-Boc-3-(o-tolyl)-B-alanine but provides a general
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reference for expected values.

Parameter Typical Value/Observation Analytical Technique

CD Spectroscopy, NMR

Helical Conformation 14-Helix
Spectroscopy
CD Signal (14-Helix) Minimum at ~214 nm CD Spectroscopy[7]
) N Varies with sequence and CD, NMR (thermal
Helix Stability _
solvent denaturation)
Proteolytic Stability High resistance to degradation  In vitro enzymatic assays

Visualization of a Representative Foldamer
Structure

The 14-helix is a common and well-characterized secondary structure motif in B-peptide
foldamers.[1]
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14-Helix Backbone

H-bond (14-membered ring)
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Figure 2: A simplified representation of the 14-helical structure in a B-peptide, highlighting the
characteristic i to i+3 hydrogen bond.

Applications in Drug Development

Foldamers constructed from 3-amino acids are promising candidates for various therapeutic
applications due to their enhanced stability and ability to mimic protein secondary structures.
Potential applications include:

« Inhibition of Protein-Protein Interactions (PPIs): Helical foldamers can mimic the a-helical
domains often involved in PPIs, offering a strategy to disrupt disease-relevant interactions.[8]

» Antimicrobial Peptides: The amphipathic nature of some (-peptide helices can lead to potent
antimicrobial activity with low toxicity.

e Drug Delivery Systems: The defined structures of foldamers can be exploited for the targeted
delivery of therapeutic agents.

The incorporation of the o-tolyl group in (S)-Boc-3-(o-tolyl)-B-alanine provides a unique
structural element that can be leveraged to fine-tune the properties of foldamers for specific
biological targets. Further research into the synthesis and structural characterization of
foldamers containing this building block will be crucial for realizing its full potential in drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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